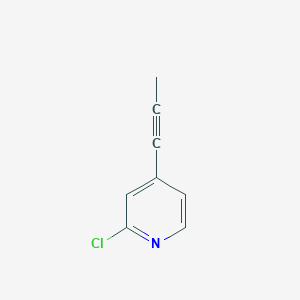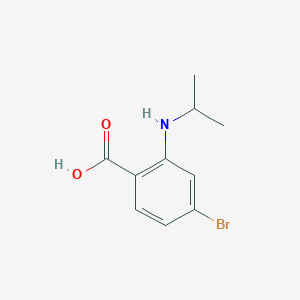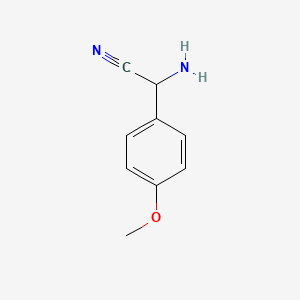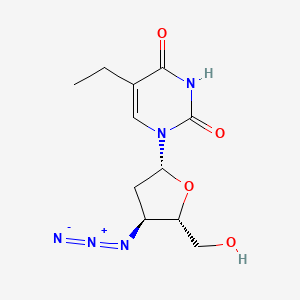
(4-Chlorodiphenyl)methyl beta-chloroethyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chlorodiphenyl)methyl beta-chloroethyl ether is an organic compound with the molecular formula C15H14Cl2O. It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group and a 2-chloroethoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
(4-Chlorodiphenyl)methyl beta-chloroethyl ether can be synthesized through a nucleophilic aromatic substitution reaction. One common method involves the reaction of 1-chloro-4-(chloromethyl)benzene with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like acetone, and the mixture is heated under reflux conditions to facilitate the substitution reaction .
Industrial Production Methods
On an industrial scale, the production of 1-chloro-4-((2-chloroethoxy)(phenyl)methyl)benzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as distillation or recrystallization are often employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
(4-Chlorodiphenyl)methyl beta-chloroethyl ether undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an organic solvent like acetone or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of phenolic derivatives or amine-substituted benzene compounds.
Oxidation: Formation of phenolic compounds.
Reduction: Formation of methyl-substituted benzene derivatives.
科学的研究の応用
(4-Chlorodiphenyl)methyl beta-chloroethyl ether has several applications in scientific research:
作用機序
The mechanism of action of (4-Chlorodiphenyl)methyl beta-chloroethyl ether involves its interaction with nucleophiles, leading to substitution reactions. The compound’s chloromethyl and 2-chloroethoxy groups are reactive sites that can undergo nucleophilic attack, resulting in the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .
類似化合物との比較
Similar Compounds
1-Chloro-4-methylbenzene: Similar in structure but lacks the 2-chloroethoxy group.
1-Chloro-4-(chlorophenylmethyl)benzene: Similar but with a different substitution pattern on the benzene ring.
(2-Chloroethoxy)benzene: Lacks the chloromethyl group.
Uniqueness
(4-Chlorodiphenyl)methyl beta-chloroethyl ether is unique due to the presence of both chloromethyl and 2-chloroethoxy groups on the benzene ring. This dual substitution pattern imparts distinct reactivity and chemical properties, making it valuable for specific synthetic applications and research studies .
特性
分子式 |
C15H14Cl2O |
|---|---|
分子量 |
281.2 g/mol |
IUPAC名 |
1-chloro-4-[2-chloroethoxy(phenyl)methyl]benzene |
InChI |
InChI=1S/C15H14Cl2O/c16-10-11-18-15(12-4-2-1-3-5-12)13-6-8-14(17)9-7-13/h1-9,15H,10-11H2 |
InChIキー |
DCEIKCWSGSANLA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)OCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Chloromethoxy)methyl]toluene](/img/structure/B8762051.png)











![2'-Oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxylic acid](/img/structure/B8762127.png)

